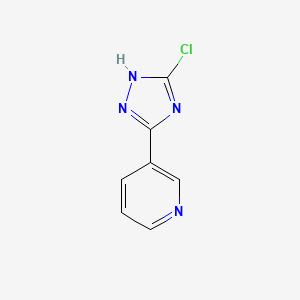

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

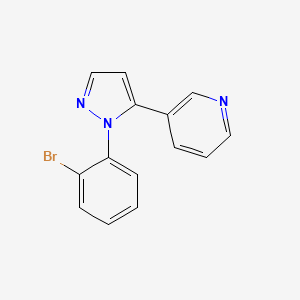

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound with the CAS Number: 1215295-94-5 . It has a molecular weight of 180.6 and its linear formula is C7 H5 Cl N4 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, has been reported in various studies . These compounds are synthesized using different strategies and their structures are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The InChI code for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is 1S/C7H5ClN4/c8-7-10-6 (11-12-7)5-2-1-3-9-4-5/h1-4H, (H,10,11,12) . This code provides a standard way to encode the molecular structure information of this compound.Chemical Reactions Analysis

While specific chemical reactions involving 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine are not mentioned in the search results, 1,2,4-triazole derivatives are known to participate in various chemical reactions. For instance, they can act as ligands for transition metals to create coordination complexes .Physical And Chemical Properties Analysis

The physical form of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is solid . and is stored at room temperature .Scientific Research Applications

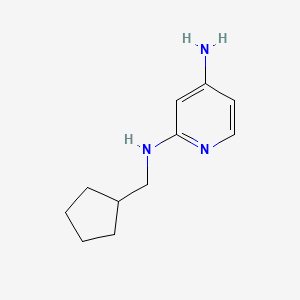

Pharmaceutical Chemistry

1,2,4-Triazole-containing scaffolds, such as “3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

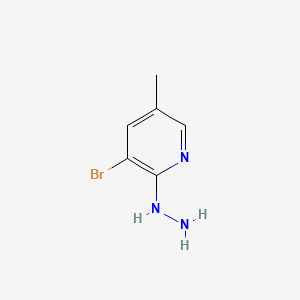

Antimicrobial Applications

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . They have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Agrochemistry

In agricultural chemistry, “3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine” can be used as a raw material for the synthesis of herbicides, fungicides, and insecticides .

Material Sciences

1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as material sciences . They can be used in the synthesis of new materials with unique properties.

Organic Catalysts

1,2,4-Triazoles can also be used as organic catalysts . For example, 3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

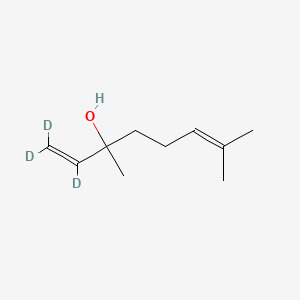

Plant Growth Retardant

It is a labeled version of Paclobutrazol (P133000), which is a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .

properties

IUPAC Name |

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOKDZBWMQJAGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677730 |

Source

|

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine | |

CAS RN |

1215295-94-5 |

Source

|

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)

![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)